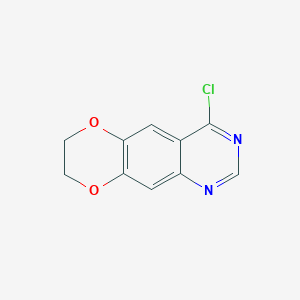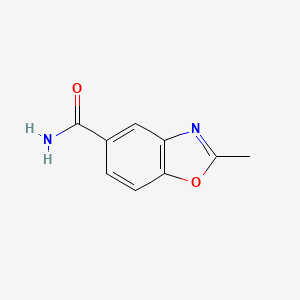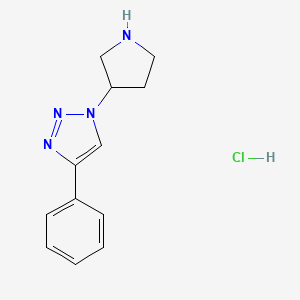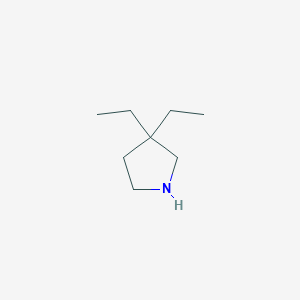
12-(Tert-butoxy)-12-oxododecanoic acid
Vue d'ensemble
Description
The compound is a derivative of carboxylic acid with a tert-butoxy group attached . The tert-butoxy group is a common protecting group in organic chemistry, often used to protect alcohol functionalities during synthesis .
Synthesis Analysis
While specific synthesis methods for “12-(Tert-butoxy)-12-oxododecanoic acid” are not available, similar compounds have been synthesized through controlled ring-opening polymerization . Another method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β‑aminoalcohol .Molecular Structure Analysis
The molecular structure of this compound would likely include a long carbon chain (dodecanoic acid) with a tert-butoxy group and a carboxylic acid group at opposite ends .Chemical Reactions Analysis
The tert-butoxy group can undergo various reactions. For instance, it can be removed under acidic conditions, a process known as deprotection . The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its long carbon chain and the polar carboxylic acid group. It would likely be a solid under standard conditions .Applications De Recherche Scientifique
Synthesis and Industrial Applications
12-(Tert-butoxy)-12-oxododecanoic acid is a compound that can be synthesized from vernolic acid, a renewable raw material. This synthesis process is significant in industrial applications, particularly in the production of nylon-12. The process involves hydrogenation of vernolic acid to produce 12,13-epoxystearic acid, which is then oxidized to give 12-oxododecanoic acid. This acid can undergo further chemical reactions to yield valuable industrial products (Nwaonicha & Ayorinde, 1961); (Ayorinde et al., 1997).
Chemical Reactions and Radical Behavior
Tert-butoxy radicals, which are part of the this compound structure, have been studied for their reactivity with various compounds. These radicals, generated from di-tert-butyl peroxide, react with phenols to yield corresponding phenoxy radicals. This reaction has implications in understanding the behavior of radicals in various solvents and their reactivity with different functional groups (Das et al., 1981); (Das et al., 1981).
Tert-butoxycarbonylation
The tert-butoxycarbonylation process, involving tert-butoxy groups, is crucial in organic chemistry for protecting functional groups in various substrates. This process is particularly important for phenols, aromatic, and aliphatic amines hydrochlorides, and aromatic carboxylic acids, offering a pathway for selective and high-yield chemical reactions under mild conditions (Saito et al., 2006); (Ouchi et al., 2002).
Interaction with Lipid Oxidation Products
The reactivity of tert-butyl (9R,10S,11E,13S)-9, 10-epoxy-13-hydroxy-11-octadecenoate, a derivative, toward lysine moieties, highlights the potential interactions between proteins and lipid oxidation products in biological systems. This study provides insight into the chemical pathways and conditions favoring aminolysis and hydrolysis, relevant for understanding biochemical reactions involving such compounds (Lederer et al., 1999).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as tert-butoxyacetic acid, are often used in chemical transformations . They are also used in the synthesis of peptides, where they serve as the α-amino protection group .
Mode of Action
It’s worth noting that compounds with tert-butoxy groups, such as tert-butoxyacetic acid, are often used as protecting groups in peptide synthesis . They can be removed under acidic conditions, allowing the protected functional group to participate in further reactions .
Biochemical Pathways
For instance, they are involved in the deprotection of N-tert-butoxycarbonyl (Boc) protected functionalized heteroarenes via an addition/elimination mechanism .
Pharmacokinetics
For instance, a study on baicalein prodrugs, which are conjugated to amino acids via a carbamate group, showed improved plasma exposure of baicalein in mouse animal studies .
Result of Action
The removal of tert-butoxy groups in certain compounds can lead to changes in their chemical structure and properties, which can subsequently affect their biological activity .
Action Environment
The action, efficacy, and stability of 12-(Tert-butoxy)-12-oxododecanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucose and citric acid, can affect the free radical scavenging activity of common hydrophilic antioxidants .
Safety and Hazards
Orientations Futures
The future directions in the study of this compound could involve exploring its potential applications in various fields, such as medicine or materials science. For instance, compounds with similar structures have been used as building blocks for the construction of peptidomimetic supramolecular assemblies .
Propriétés
IUPAC Name |
12-[(2-methylpropan-2-yl)oxy]-12-oxododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-16(2,3)20-15(19)13-11-9-7-5-4-6-8-10-12-14(17)18/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGCFKJIPBRJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291083 | |
| Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234081-98-2 | |
| Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234081-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-(tert-butoxy)-12-oxododecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)


![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)



![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)


![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)
![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)

